香叶醇内酯

概述

描述

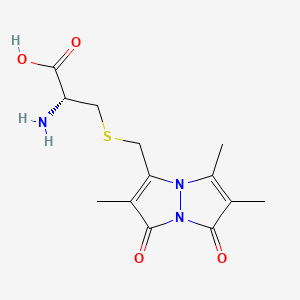

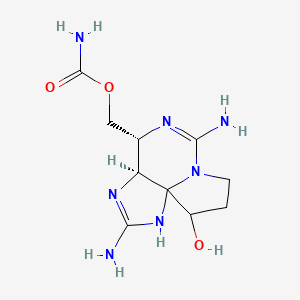

Sclareolide is a sesquiterpene lactone natural product derived from various plant sources including Salvia sclarea, Salvia yosgadensis, and cigar tobacco . It is a close analog of sclareol, a plant antifungal compound . It is commercially used as a flavor ingredient in the cosmetic and food industries .

Synthesis Analysis

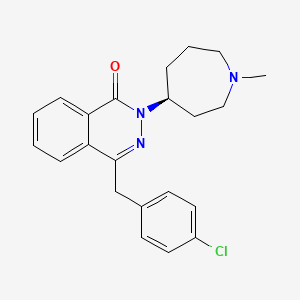

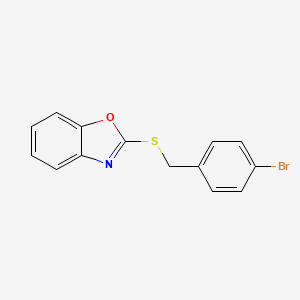

Sclareolide can be synthesized artificially. A robust synthetic method has been developed that allows the assembly of 36 novel sclareolide-indole conjugates and their derivatives . The synthetic method was based on TiCl4-promoted nucleophilic substitution of sclareolide-derived hemiacetal 4 .Molecular Structure Analysis

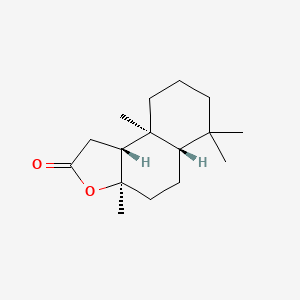

Sclareolide is a sesquiterpene lactone . Its molecular formula is C16H26O2 .Physical And Chemical Properties Analysis

Sclareolide is a white crystal which is insoluble in water but dissolves in organic solvent surfactants, such as ethyl acetate and Twain 80 .科学研究应用

癌症治疗

香叶醇内酯在癌症研究中显示出前景,特别是在减少肿瘤细胞生长方面。 它调节免疫反应朝向Th1谱,增加IFN-γ水平并降低IL-4水平,这可能与其抗肿瘤作用有关 .

抗炎特性

该化合物在传统医学中用于治疗各种疾病,包括关节炎和口腔炎症。 其抗炎特性在现代药理学研究中得到进一步探索 .

消化系统疾病

香叶醇内酯已在经验医学中用于治疗消化系统疾病。 正在进行研究以了解其机制和潜在的治疗应用 .

月经周期调节

历史上,香叶醇内酯被用于治疗痛经,这是一种与经期疼痛有关的疾病。 其在这方面的有效性目前正在进行科学研究 .

药物化学

在药物化学中,香叶醇内酯的结构修饰正在研究以增强其生物活性属性,以用于潜在的医疗应用 .

药物递送系统

香叶醇内酯正在审查其在药物递送系统中的潜在应用,这可以提高药物的功效和靶向性 .

抗病毒活性

有报道称香叶醇内酯表现出抗病毒活性。 正在研究香叶醇内酯-吲哚缀合物的合成以开发新的抗病毒剂 .

类似物的合成

已开发出一种强大的合成方法,用于组装新型香叶醇内酯-吲哚缀合物及其衍生物,以进行生物学研究,从而扩展其应用范围 .

有关每个应用的更详细信息,您可以参考参考文献中链接的全文。

Frontiers | 香叶醇的生物活性:小型综述 香叶醇:分离、结构修饰、生物合成和药理活性 香叶醇内酯-吲哚缀合物的合成与生物学评价

体内

In vivo studies of sclareolide have been conducted on animal models to investigate its effects on inflammation, cancer, and other diseases. In one study, sclareolide was found to reduce inflammation in mice with experimentally induced colitis. Another study found that sclareolide could reduce the growth of tumors in mice with experimentally induced lung cancer.

体外

In vitro studies of sclareolide have been conducted to investigate its effects on various cell types. In one study, sclareolide was found to inhibit the growth of human liver cancer cells. Another study found that sclareolide could reduce the growth of prostate cancer cells.

作用机制

Target of Action

Sclareolide, a sesquiterpene lactone natural product derived from various plant sources , is known to have a wide range of targets due to its extensive bioactivities . It has been reported to show cytotoxic activity against a range of human cancer cell lines . The primary targets of Sclareolide are these cancer cells, particularly prostate, leukemia, and colon cancer cells .

Mode of Action

Sclareolide interacts with its targets, the cancer cells, by causing cell cycle arrest and death while suppressing the proto-oncogene c-myc expression . This interaction results in the inhibition of DNA synthesis, cell cycle arrest at the G0/G1 phase, activation of caspases-8,-9, PARP deformation, and DNA fragmentation .

Biochemical Pathways

Sclareolide affects multiple signaling pathways involved in cell proliferation, apoptosis, and cell cycle arrest . It is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway . The MEP pathway is crucial for the production of terpenoids, a group of natural compounds with a wide range of biological effects .

Pharmacokinetics

Pharmacokinetic studies suggest that Sclareolide is mainly distributed in extracellular fluid . Its apparent distribution volume is 21.4 L/kg, and it has a short half-life of 6.0 hours in rats (intravenous injection, 5.0 mg/kg) . These properties impact the bioavailability of Sclareolide, influencing its effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of Sclareolide’s action are predominantly cytotoxic . It kills prostate, leukemia, and colon cancer cells through apoptosis . Furthermore, it has been identified as a potential candidate against COVID-19 and Parkinson’s disease .

Action Environment

The action, efficacy, and stability of Sclareolide can be influenced by environmental factors. For instance, Sclareolide is mostly produced in the trichomes that coat the calices of clary sage flowers . The production and effectiveness of Sclareolide can therefore be affected by factors that influence the growth and health of these plants.

生物活性

Sclareolide has been found to have a wide range of biological activities. In addition to its anti-inflammatory and anti-cancer properties, sclareolide has also been found to have anti-bacterial, anti-fungal, and anti-oxidant properties.

Biochemical and Physiological Effects

Sclareolide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, sclareolide has also been found to have anti-bacterial, anti-fungal, and anti-oxidant properties. In addition, sclareolide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can reduce inflammation and cancer cell growth.

实验室实验的优点和局限性

The use of sclareolide in laboratory experiments has many advantages. It is a readily available compound and can be synthesized in a variety of ways. In addition, it has a wide range of biological activities, making it a useful tool for studying various diseases and conditions. However, there are some limitations to using sclareolide in laboratory experiments. For example, it is not yet known how it interacts with other compounds and drugs, so caution should be taken when using it in combination with other compounds.

未来方向

Future research on sclareolide should focus on further elucidating its pharmacodynamic effects, as well as its potential uses in the treatment of various diseases and conditions. In addition, further research should be conducted on its interactions with other compounds and drugs, as well as its potential side effects. Additionally, further research should be conducted on its potential uses in the development of new drugs and treatments. Finally, further research should be conducted on its potential use in the development of new diagnostic tools or biomarkers.

安全和危害

属性

IUPAC Name |

(3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-12H,5-10H2,1-4H3/t11-,12+,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKJGXCIJJXALX-SHUKQUCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC(=O)O3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC(=O)O3)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047686 | |

| Record name | (3aR)-(+)-Sclareolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; warm musky or woody aroma | |

| Record name | Sclareolide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water and oils; soluble in acetone and toluene, slightly soluble (in ethanol) | |

| Record name | Sclareolide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

564-20-5 | |

| Record name | (+)-Sclareolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sclareolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[2,1-b]furan-2(1H)-one, decahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3aR)-(+)-Sclareolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3aR-(3aα,5aβ,9aα,9bβ)]decahydro-3a,6,6,9a-tetramethylnaphth[2,1-b]furan-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCLAREOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37W4O0O6E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Sclareolide has shown promise as a potential agent for overcoming gemcitabine resistance in pancreatic cancer cells. Research indicates that sclareolide can resensitize gemcitabine-resistant human pancreatic cancer cells (GR-HPCCs) to gemcitabine by upregulating the human equilibrative nucleoside transporter 1 (hENT1) and downregulating ribonucleoside diphosphate reductase 1 (RRM1) []. Furthermore, sclareolide has been found to inhibit gemcitabine-induced epithelial-to-mesenchymal transition (EMT) through the TWIST1/Slug pathway in GR-HPCCs [].

A: Studies suggest that sclareolide mediates the NOTCH1 intracellular cytoplasmic domain (NICD)/glioma-associated oncogene 1 (Gli1) pathway, leading to the activation of the TWIST1/Slug-hENT1/RRM1 signaling cascade []. This activation is believed to contribute to the resensitization of GR-HPCCs to gemcitabine [].

A: Sclareolide has been identified as a potential entry inhibitor of filoviruses, including Ebola virus (EBOV) []. Studies indicate that it disrupts the viral fusion process, exhibiting a wide range of inhibitory effects against various filoviruses [].

ANone: Sclareolide has a molecular formula of C16H26O2 and a molecular weight of 250.37 g/mol.

A: Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, are commonly employed for the structural characterization of sclareolide and its derivatives [, , , ].

A: Sclareolide acts as an efficient C-nucleophile in asymmetric Mannich addition reactions with N-tert-butylsulfinyl aldimines []. This reaction, typically performed under mild conditions, produces aminoalkyl sclareolide derivatives with high yields and diastereoselectivity [].

A: Sclareolide serves as a key starting material in the synthesis of "borono-sclareolide," a versatile terpenyl radical precursor []. This intermediate is crucial for the gram-scale preparation of (+)-chromazonarol and offers a platform for accessing a diverse range of bioactive meroterpenoids [].

A: Docking and molecular dynamics simulations have been employed to elucidate the molecular mechanisms behind the biological activity of sclareolide derivatives, particularly their interaction with specific ion channels []. These computational studies provide insights into the structure-activity relationship of these compounds and guide the development of novel therapeutic agents [].

A: Opening the five-membered lactone ring of the sclareolide molecule has been shown to generate labdane-based compounds with significant in vitro vasorelaxant effects []. This structural modification highlights the importance of the lactone ring for the biological activity of sclareolide derivatives [].

A: The antiproliferative activity of sclareolide derivatives has been evaluated in vitro using human cancer cell lines such as K562 and MV4-11 []. Cytometric flow analysis has further revealed that lead compounds induce robust apoptosis in MV4-11 cancer cells [].

A: Yes, in vivo studies have demonstrated that the co-administration of sclareolide with gemcitabine effectively inhibits tumor growth, suggesting its potential as a therapeutic agent for pancreatic cancer [].

A: An in vitro multi-stress dormancy model of Mycobacterium tuberculosis has been utilized to evaluate the activity of sclareolide derivatives, particularly their efficacy against dormant forms of the bacteria []. This model provides a valuable tool for studying compounds that target this persistent bacterial population [].

A: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used analytical technique for the quantification of sclareolide in plant materials, such as oriental tobacco []. This method offers high sensitivity and selectivity for the accurate determination of sclareolide levels [].

A: Gas chromatography with flame ionization detection (GC-FID) is utilized to profile the metabolites produced during the bioconversion of sclareol to ambradiol by Hyphozyma roseoniger []. This technique allows for the monitoring of substrate consumption and product formation over time, providing insights into the biocatalytic process [].

A: Yes, several synthetic alternatives to sclareolide, such as Ambrox® are available for use in fragrance applications. Ambrox®, derived from sclareolide, is a prominent aromatic compound in the perfume industry [].

A: Sclareolide has a rich history in organic synthesis, serving as a valuable starting material for preparing diverse natural products and their derivatives. Its utility stems from its rigid structure and the presence of multiple functional groups, allowing for a wide range of chemical transformations [, , , , , ].

A: Research on sclareolide and its derivatives spans multiple scientific disciplines, including organic chemistry, medicinal chemistry, pharmacology, and chemical biology. This interdisciplinary approach is crucial for understanding the synthesis, structure-activity relationships, and therapeutic potential of these compounds [, , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B1681496.png)

![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)

![4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide](/img/structure/B1681504.png)